molecular formula C11H11FN2O B1394946 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one CAS No. 899926-79-5

5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one

Cat. No.: B1394946
CAS No.: 899926-79-5
M. Wt: 206.22 g/mol
InChI Key: IFGLOEBULPVPCR-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring an imidazolone core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with acetone in the presence of a suitable catalyst to form the imidazolone ring . The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution typically involves reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the fluorophenyl ring.

Scientific Research Applications

5-(4-Fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one is unique due to its specific imidazolone core and fluorophenyl substituent, which confer distinct chemical and biological properties

Biological Activity

5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired imidazole derivative. The characterization is performed using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that this compound inhibited the proliferation of L1210 mouse leukemia cells with an IC50 value in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that interfere with cellular processes crucial for cancer cell survival .

GABA-A Receptor Modulation

The compound has also been investigated for its role as a positive allosteric modulator (PAM) of the GABA-A receptor. This receptor is vital in mediating inhibitory neurotransmission in the central nervous system. The presence of a fluorophenyl group enhances its binding affinity and metabolic stability compared to other similar compounds . Molecular docking studies have provided insights into how structural features influence its interaction with the receptor .

Case Studies

  • In Vitro Studies : In vitro assays using human liver microsomes showed that this compound maintains higher metabolic stability compared to traditional GABA-A receptor modulators like alpidem. The compound demonstrated a retention of over 90% after 120 minutes of incubation, indicating lower susceptibility to metabolic degradation .
  • In Vivo Evaluations : Animal studies have illustrated the pharmacokinetics and bioavailability of this compound when administered. It was found to cross the blood-brain barrier effectively, making it a promising candidate for treating neuropsychiatric disorders associated with GABAergic dysfunction .

Data Table: Biological Activity Overview

Activity IC50 Value Mechanism Reference
Anticancer (L1210 cells)NanomolarIntracellular release of active metabolites
GABA-A Receptor ModulationNot specifiedPositive allosteric modulation
Metabolic Stability (HLMs)>90% retentionLower metabolic degradation compared to alpidem

Properties

IUPAC Name

4-(4-fluorophenyl)-2,2-dimethyl-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGLOEBULPVPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)C(=N1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
Reactant of Route 2
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
Reactant of Route 3
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
Reactant of Route 4
Reactant of Route 4
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
Reactant of Route 5
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
Reactant of Route 6
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.